3-Ethylpyridine

Catalog No.
S598126
CAS No.
536-78-7
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylpyridine

CAS Number

536-78-7

Product Name

3-Ethylpyridine

IUPAC Name

3-ethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N

SMILES

CCC1=CN=CC=C1

Solubility

370 mg/mL at 196 °C
Soluble in ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

β-Ethylpyridine; β-Lutidine;

Canonical SMILES

CCC1=CN=CC=C1

Cigarette Smoke Analysis

3-Ethylpyridine is a constituent of cigarette smoke []. Researchers have used it to investigate the harmful effects of cigarette smoke on various biological systems. For instance, one study employed 3-ethylpyridine, along with other cigarette smoke components, to assess their impact on oocyte maturation and sperm function in animals [].

Biodegradation Studies

Certain bacteria, such as Gordonia nitida LE31, can degrade 3-ethylpyridine []. This ability makes 3-ethylpyridine a valuable tool for studying bacterial biodegradation processes. Scientists have used 3-ethylpyridine to understand the mechanisms by which these bacteria break down and utilize specific compounds [].

Spectroscopic Analysis

3-Ethylpyridine's molecular structure allows researchers to study it using various spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy []. These techniques provide insights into the molecule's vibrational modes and electronic structure, which can aid in understanding its chemical properties and interactions with other molecules [].

3-Ethylpyridine is an organic compound with the molecular formula C₇H₉N. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The structure consists of a pyridine ring with an ethyl group attached at the 3-position, which influences its chemical properties and reactivity. This compound is a colorless to pale yellow liquid with a characteristic odor, and it is soluble in water and organic solvents.

Typical of pyridine derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can influence electrophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: Notably, 3-ethylpyridine can undergo cyclization reactions, such as a sodium-catalyzed reaction with ethylene, yielding products like 3-s-butylpyridine and cyclic compounds .
  • Nucleophilic Reactions: The nitrogen atom can also act as a nucleophile, participating in reactions with electrophiles.

Research indicates that 3-ethylpyridine exhibits various biological activities. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some studies have shown that derivatives of 3-ethylpyridine possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Neuroprotective Effects: Certain derivatives may exhibit neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases.

Several methods are available for synthesizing 3-ethylpyridine:

  • Alkylation of Pyridine: One common method involves the alkylation of pyridine using ethyl halides in the presence of a base.
  • Cyclization Reactions: As mentioned earlier, cyclization reactions involving sodium catalysis can yield 3-ethylpyridine from simpler precursors .
  • Reduction Reactions: Reduction of corresponding pyridines or their derivatives can also produce 3-ethylpyridine.

3-Ethylpyridine has numerous applications across various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use in developing antimicrobial and neuroprotective drugs.
  • Agriculture: Compounds related to 3-ethylpyridine are explored for their insecticidal properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various agrochemicals and fine chemicals.

Studies on the interactions of 3-ethylpyridine with biological targets have revealed important insights into its pharmacological potential. For instance:

  • Binding Affinity Studies: Research has focused on evaluating how well 3-ethylpyridine binds to specific enzymes or receptors, which can inform drug design.
  • Toxicological Assessments: Safety data sheets indicate potential hazards associated with exposure to this compound, emphasizing the need for careful handling .

Several compounds share structural similarities with 3-ethylpyridine. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
2-EthylpyridineEthyl group at position 2Different reactivity patterns due to nitrogen's position
4-EthylpyridineEthyl group at position 4Exhibits distinct electrophilic substitution behavior
PyridineNo ethyl substituentBaseline compound for comparison; lacks alkyl substitution

Uniqueness of 3-Ethylpyridine:
The position of the ethyl group at the third carbon significantly alters its reactivity compared to other ethyl-substituted pyridines. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in synthetic chemistry and pharmacology.

Physical Description

Liquid
Colourless to brownish liquid; Tobacco aroma

XLogP3

1.7

Boiling Point

165.0 °C

Density

d0 0.95
0.951-0.957

LogP

1.66 (LogP)
1.66

Melting Point

-76.9 °C
-76.9°C

UNII

A25I3EZ88V

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.19%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.16%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.53 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

536-78-7

Wikipedia

3-ethylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyridine, 3-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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